molecular formula C23H17N3O2 B2624105 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-phenylacetate CAS No. 477857-40-2

4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-phenylacetate

Cat. No. B2624105
CAS RN: 477857-40-2
M. Wt: 367.408
InChI Key: UMJMOKGSQSRRCF-UHFFFAOYSA-N
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Description

“4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-phenylacetate” is a chemical compound with the molecular formula C23H17N3O2 . It has an average mass of 367.400 Da and a monoisotopic mass of 367.132080 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridinyl group, a pyrimidinyl group, and phenyl groups . These groups are common in many organic compounds and contribute to the compound’s physical and chemical properties.


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 508.4±50.0 °C at 760 mmHg, and a flash point of 261.3±30.1 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds . Its polar surface area is 65 Å2, and it has an ACD/LogP of 4.06 .

properties

IUPAC Name

[4-(4-pyridin-2-ylpyrimidin-2-yl)phenyl] 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2/c27-22(16-17-6-2-1-3-7-17)28-19-11-9-18(10-12-19)23-25-15-13-21(26-23)20-8-4-5-14-24-20/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJMOKGSQSRRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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